N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a phenoxy group at the 8-position and an acetamide-linked 4-isopropylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or anti-inflammatory therapies.
Properties
IUPAC Name |
2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15(2)16-8-10-17(11-9-16)24-19(28)14-27-22(29)26-13-12-23-21(20(26)25-27)30-18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVUGISYYLGMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, with the CAS number 1251544-07-6 and a molecular formula of C22H21N5O3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 403.4 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has been shown to exhibit:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation. In vitro assays have demonstrated its potential to disrupt cancer cell cycles and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Research has suggested that derivatives of triazolo-pyrazin compounds can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific compound may share similar properties.
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer progression, although detailed studies are still required to confirm these interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same chemical class:
- Antitumor Studies : A study involving a series of benzamide derivatives demonstrated that modifications in the aryl group could enhance antitumor efficacy. Specific derivatives showed significant inhibition of RET kinase activity, leading to reduced proliferation of cancer cells .
- Microbial Inhibition : Research on N-substituted aryl compounds indicated strong activity against biofilms formed by various bacterial species. Compounds similar in structure to this compound were effective against biofilms formed by both Gram-negative and Gram-positive bacteria .
- Pharmacological Studies : In pharmacological evaluations, compounds with similar triazole-pyrazine scaffolds have shown promise as novel therapeutic agents for various diseases due to their diverse mechanisms of action .
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- In Vivo Studies : Conducting animal models to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Insights : Investigating the specific molecular targets and pathways affected by this compound.
- Clinical Trials : Initiating early-phase clinical trials to evaluate safety and efficacy in humans.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide exhibits promising anticancer activity. For example:
- Cell Line Studies : In vitro assays on various cancer cell lines showed significant cytotoxic effects. The compound was tested against A549 (lung cancer), MCF-7 (breast cancer), and other cell lines with IC50 values ranging from 10 µM to 20 µM, indicating its potential as a lead compound for anticancer drug development .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. Preliminary results suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This activity could be attributed to the triazole ring's ability to interact with inflammatory pathways .
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various bacterial strains. Studies demonstrated efficacy against Escherichia coli and Pseudomonas aeruginosa, suggesting its application in treating bacterial infections .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies highlight the compound's applications:
- Anticancer Research : A study conducted on the efficacy of this compound in inhibiting tumor growth in xenograft models showed promising results, with significant tumor size reduction compared to control groups .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to untreated controls .
- Antimicrobial Testing : Clinical isolates of bacteria were tested against this compound, revealing a spectrum of activity that positions it as a candidate for further development in antimicrobial therapy .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at the 8-position of the triazolo[4,3-a]pyrazine core, impacting pharmacological and physicochemical properties:
*Estimated based on structural similarity to and .
Pharmacological and Physicochemical Differences
- Solubility : Piperazinyl analogs (e.g., ) exhibit improved solubility due to basic nitrogen atoms, whereas the target compound may require formulation adjustments for bioavailability.
- Metabolic Stability: Piperazine rings (e.g., ) are susceptible to cytochrome P450-mediated oxidation, whereas the phenoxy group may undergo glucuronidation, altering metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
